molecular formula C18H22Cl2N4O2 B1218764 DwLIP-GCGRrx CAS No. 6514-85-8

DwLIP-GCGRrx

Numéro de catalogue: B1218764
Numéro CAS: 6514-85-8
Poids moléculaire: 397.3 g/mol
Clé InChI: XBHIADYHFGJGSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ledakrin, also known by its common name Nitracrine and research code C-283, is a 1-nitro-9-aminoacridine derivative that functions as a cytostatic and antitumor agent . Its primary research value lies in its potent interaction with DNA. The compound is noted for its DNA-binding properties, which include both non-covalent interactions and the formation of covalent complexes, leading to DNA-protein crosslinks and interstrand crosslinks in cells . One proposed mechanism of action involves the reduction of its nitro group, which is an activation step that facilitates this covalent binding to DNA and proteins . Research indicates that Ledakrin causes mobilization of free fatty acids and glycerol from epididymal adipose tissue in rat models in vitro , suggesting a complex biphasic effect on metabolic processes like lipolysis and lipogenesis . Historically, it has been investigated in various biological and clinical contexts, including studies related to its antitumor properties and potential radiosensitization effects on hypoxic mammalian cells . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

6514-85-8

Formule moléculaire

C18H22Cl2N4O2

Poids moléculaire

397.3 g/mol

Nom IUPAC

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C18H20N4O2.2ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H

Clé InChI

XBHIADYHFGJGSK-UHFFFAOYSA-N

SMILES canonique

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl

Synonymes

C 283
C-283
C283
Ledakrin
Nitracrine

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

DwLIP-GCGRrx est synthétisé en utilisant des techniques de synthèse en phase solide, qui impliquent l'ajout séquentiel de résidus nucléotidiques à une chaîne croissante ancrée à un support solide. Le processus de synthèse comprend les étapes suivantes :

    Déprotection : Élimination du groupe protecteur du groupe hydroxyle 5’- du nucléotide.

    Couplage : Ajout du prochain résidu nucléotidique à la chaîne croissante.

    Captage : Blocage des groupes hydroxyles 5’- non réagis pour éviter les réactions secondaires.

    Oxydation : Conversion de la liaison triester de phosphite en une liaison triester de phosphate.

    Clivage et déprotection : Élimination de l'oligonucléotide du support solide et déprotection des bases nucléotidiques.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse en phase solide à grande échelle à l'aide de synthétiseurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant à l'ARNm du récepteur du glucagon, empêchant ainsi sa traduction en protéine. Cette inhibition réduit l'expression du récepteur du glucagon à la surface cellulaire, ce qui entraîne une diminution de la signalisation du glucagon et une réduction de la production de glucose hépatique. Les cibles moléculaires impliquées comprennent l'ARNm du récepteur du glucagon et le complexe de silencing induit par l'ARN (RISC), qui facilite la dégradation de l'ARNm cible.

Applications De Recherche Scientifique

DwLIP-GCGRrx has a wide range of scientific research applications, including:

Mécanisme D'action

DwLIP-GCGRrx exerts its effects by binding to the mRNA of the glucagon receptor, thereby preventing its translation into protein. This inhibition reduces the expression of the glucagon receptor on the cell surface, leading to decreased glucagon signaling and reduced hepatic glucose production. The molecular targets involved include the glucagon receptor mRNA and the RNA-induced silencing complex (RISC), which facilitates the degradation of the target mRNA .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Ledakrin with Acridine Derivatives

Compound Key Structural Features Mechanism of Action Primary Targets Toxicity/Mutagenicity
Ledakrin 1-nitro group; 9-(3-dimethylaminopropylamino) side chain DNA intercalation, TopoI inhibition, covalent DNA binding post-metabolic activation Solid tumors (e.g., lung, ovarian) High mutagenicity; GI toxicity
Amsacrine 9-anilinoacridine core Topoisomerase II inhibition, DNA intercalation Leukemia, lymphoma Cardiotoxicity; myelosuppression
C-1311 (Symadex) Imidazoacridinone core with hydroxyl group Topoisomerase II/kinase inhibition; ROS generation Colon, pancreatic cancers Moderate hematologic toxicity
Quinacrine 9-aminoacridine with chloroquinoline side chain DNA intercalation; phospholipase A2 inhibition Malaria, autoimmune diseases Retinal toxicity; CNS effects

Key Insights:

  • Structural Determinants: Ledakrin’s 1-nitro group and alkylamino side chain are critical for its irreversible DNA binding, a feature absent in Amsacrine and Quinacrine .
  • Metabolic Activation: Unlike Amsacrine, Ledakrin requires metabolic activation (e.g., nitro-reduction) to form DNA-adducts, enhancing its genotoxicity .
  • Topoisomerase Specificity : Ledakrin targets TopoI, while Amsacrine inhibits TopoII, reflecting divergent therapeutic applications (solid tumors vs. leukemias) .

Efficacy and Toxicity Profiles

Table 2: Preclinical and Clinical Efficacy Data

Compound Model System Efficacy Outcome Toxicity Findings
Ledakrin Allium cepa root meristem G1/S phase arrest; mutagenic at 6h exposure Chromosomal breaks, micronuclei
Human ovarian carcinoma Tumor regression in 30–40% of patients Severe GI toxicity
Amsacrine Murine leukemia models >80% remission in combination therapies Cardiotoxicity at high doses
C-846 (Ledakrin analogue) Lewis lung carcinoma (mice) No antitumor activity Minimal bone marrow toxicity

Key Insights:

  • Mutagenicity: Ledakrin induces phage release in E. coli and chromosomal aberrations in Allium cepa, whereas Amsacrine’s mutagenicity is less pronounced .

DNA Interaction Mechanisms

Ledakrin’s DNA binding is thiol-dependent, with its nitro group enabling redox cycling and irreversible adduct formation . This contrasts with C-1311 and Amsacrine, which intercalate DNA without covalent modification . NMR studies further reveal that Ledakrin’s side chain length optimizes DNA minor groove binding, enhancing cytotoxicity compared to shorter-chain analogues .

Q & A

Q. What experimental models are commonly used to evaluate Ledakrin’s antitumor efficacy?

Methodological Answer:

  • In vitro models : Human colon carcinoma cell lines (e.g., HCT8, HT29) are used for cytotoxicity assays to measure dose-dependent inhibition of proliferation. These assays often employ thymidine incorporation to quantify DNA synthesis disruption .
  • In vivo models : Xenografts of HCT8 colon carcinoma or prostate cancer (LnCaP, PC3) in nude mice are utilized to assess tumor growth inhibition. Toxicity profiles are concurrently evaluated in rodents and dogs .

Example Data:

Model TypeCell Line/XenograftKey EndpointReference
In vitroHCT8, HT29IC50 cytotoxicity
In vivoHCT8 (nude mice)Tumor volume reduction

Q. How is Ledakrin’s interaction with DNA characterized in mechanistic studies?

Methodological Answer:

  • DNA crosslinking : Metabolic activation (e.g., via rat liver microsomes) generates reactive intermediates that form covalent DNA adducts. Gel electrophoresis or comet assays detect crosslinking .
  • Spectroscopic techniques : NMR and UV-VIS spectroscopy, combined with molecular dynamics (MD) simulations, elucidate binding modes (e.g., intercalation or groove-binding) .

Q. What methodologies identify Ledakrin’s metabolic activation products?

Methodological Answer:

  • In vitro systems : Incubate Ledakrin with rat liver microsomes or reducing agents (e.g., dithiothreitol) to mimic metabolic reduction.
  • Analytical tools : HPLC with diode array detection separates metabolites, while ESI-MS and NMR (DQF-COSY, HMBC) resolve structures. Key metabolites include dihydropyrazoloacridine derivatives .

Q. How do researchers assess Ledakrin’s impact on cell cycle progression?

Methodological Answer:

  • Flow cytometry : Measures cell cycle arrest (e.g., G1/S phase blockage) in treated cells.
  • Western blotting : Evaluates expression of cycle regulators (e.g., p21, cyclin D1) .

Q. What assays quantify Ledakrin-induced DNA damage?

Methodological Answer:

  • Comet assay : Detects single/double-strand breaks in individual cells.
  • γ-H2AX immunofluorescence : Marks DNA double-strand breaks, particularly in sensitive cell lines like LnCaP .

Advanced Research Questions

Q. How can contradictions in genotoxicity data between plant (e.g., Allium cepa) and mammalian models be resolved?

Methodological Answer:

  • Comparative assays : Parallel testing in Allium cepa root meristems (for chromosomal aberrations) and mammalian cells (e.g., micronucleus assay).
  • Metabolic consideration : Use S9 liver fractions in mammalian systems to account for activation differences absent in plant models .

Q. What strategies optimize Ledakrin’s therapeutic index in preclinical studies?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methyl at position 4) to reduce nitro group reactivity, lowering toxicity (e.g., derivative C-1748) .
  • Pharmacokinetic profiling : Compare bioavailability and tissue distribution of Ledakrin vs. derivatives using LC-MS .

Q. How do derivative compounds like C-1748 address Ledakrin’s limitations?

Methodological Answer:

  • Cytotoxicity screening : Test C-1748 against broader tumor panels (e.g., prostate, leukemia) to validate enhanced efficacy.
  • Toxicology studies : Conduct subchronic dosing in rodents to confirm reduced myelosuppression and mutagenicity vs. Ledakrin .

Q. What advanced techniques resolve cell-type-specific responses to Ledakrin?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq identifies resistance pathways (e.g., androgen receptor downregulation in LnCaP).
  • CRISPR screens : Knockout DNA repair genes (e.g., BRCA1) to pinpoint synthetic lethal interactions .

Q. How can DNA adduct formation by Ledakrin be quantified and correlated with cytotoxicity?

Methodological Answer:

  • HPLC-MS/MS : Quantifies adduct levels in genomic DNA extracts.
  • Correlation analysis : Plot adduct concentration vs. IC50 values across cell lines to establish structure-toxicity relationships .

Key Research Findings and Contradictions

  • Toxicity vs. Efficacy : Ledakrin’s DNA crosslinking drives antitumor activity but causes severe side effects (e.g., myelotoxicity). Derivatives like C-1748 retain efficacy with reduced toxicity due to modified metabolic pathways .
  • Cell-Type Specificity : Ledakrin induces pronounced DNA damage in LnCaP prostate cells but minimal effects in HL60 leukemia, highlighting metabolic activation variability .

Methodological Recommendations

  • For DNA interaction studies : Combine biophysical (NMR) and cellular (comet assay) approaches to capture binding dynamics and biological outcomes .
  • For metabolic studies : Use chemical reductants (e.g., SnCl₂) alongside enzymatic activation to identify stable vs. transient metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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